molecular formula C9H12O4 B121524 Ethyl 3,5-dioxocyclohexanecarboxylate CAS No. 27513-35-5

Ethyl 3,5-dioxocyclohexanecarboxylate

Cat. No. B121524
CAS RN: 27513-35-5
M. Wt: 184.19 g/mol
InChI Key: RPRRICYOWFRORO-UHFFFAOYSA-N
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Description

Ethyl 3,5-dioxocyclohexanecarboxylate is a chemical compound that is part of a family of cyclohexane derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a cyclohexane ring, which is a six-membered carbon ring, with two keto groups (dioxo) and an ester group attached to it.

Synthesis Analysis

The synthesis of cyclohexane derivatives can be achieved through various methods. For instance, the ring-closing metathesis method was used to synthesize a functionalized cyclohexene skeleton of GS4104, starting from L-serine, which is an advantage over using (-)-shikimic acid or (-)-quinic acid . Another synthesis approach involved a three-component condensation process to create Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, proving the versatility of cyclohexane derivatives in multi-component reactions . Additionally, the synthesis of Ethyl(3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, a key intermediate for the anti-influenza drug oseltamivir, demonstrates the importance of cyclohexane derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be complex, with multiple stereocenters and functional groups. The absolute configurations of key intermediates in the synthesis of cyclohexene derivatives can be confirmed by two-dimensional NMR studies . X-ray analysis has been used to prove the structure of novel cyclohexane derivatives, such as Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions. For example, the oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide results in different products depending on the isomer, with the cis-isomer yielding a 2,3-dione derivative and the trans-isomer leading to a bromocyclohexenone . This highlights the reactivity and the potential for diverse transformations of cyclohexane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can be influenced by their molecular structure. For instance, the vibrational analysis of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state through intermolecular hydrogen bonding . Theoretical studies using DFT and AIM provide insights into the multiple interactions, charge transfer, and reactivity within the molecule . These analyses are crucial for understanding the behavior of cyclohexane derivatives in different environments and for their potential applications.

Scientific Research Applications

Agricultural Applications

Ethyl 3,5-dioxocyclohexanecarboxylate, in the form of trinexapac-ethyl, is used as a turfgrass growth regulator. Research indicates that its application on Kentucky bluegrass can influence cell membrane thermostability, affecting the grass's heat tolerance. This is evidenced by tests showing that treated Kentucky bluegrass had less cell membrane thermostability than untreated plants, which can be measured through electrolyte leakage tests (Heckman, Horst, Gaussoin, & Tavener, 2002).

Chemical Synthesis and Applications

This compound also plays a role in chemical synthesis processes. For example, it has been used in the enantioselective synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly. This synthesis involved several steps, including asymmetric Diels–Alder reactions and iodolactonization, highlighting the compound's utility in complex chemical processes (Raw & Jang, 2000).

Pharmaceutical Research

In pharmaceutical research, derivatives of Ethyl 3,5-dioxocyclohexanecarboxylate have been synthesized for potential therapeutic applications. For instance, studies have been conducted on the synthesis and biological evaluation of novel dihydropyridine analogs as potent antioxidants, showcasing the versatility of this compound in developing new pharmaceutical agents (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Pesticide Development

The compound also finds use in the synthesis of novel pesticides. A study detailed the synthetic process of Chromafenozide, a pesticide, where ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, a derivative of Ethyl 3,5-dioxocyclohexanecarboxylate, was used as a primary material (Shan, 2011).

Safety And Hazards

Ethyl 3,5-dioxocyclohexanecarboxylate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition .

Future Directions

While specific future directions for Ethyl 3,5-dioxocyclohexanecarboxylate are not mentioned in the available resources, it is used as a reactant in the preparation of plant growth retardants and cyclopropanecarbonyloxy cyclohexenone derivatives . This suggests potential applications in agriculture and plant biology.

properties

IUPAC Name

ethyl 3,5-dioxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRRICYOWFRORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dioxocyclohexanecarboxylate

CAS RN

27513-35-5
Record name ethyl 3,5-dioxocyclohexane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 150 ml of ethanol containing 3.4 g of sodium was added dropwise 31 g of diethyl acetonylsuccinate (or diethyl acetmethylsuccinate) over about one hour with stirring at ambient temperature. The mixture was heated under reflux for 2 hours and then cooled to room temperature, followed by distillation off of the ethanol under reduced pressure. There was thus obtained a brown viscous liquid comprising sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate as formed, to which were added 100 ml of toluene, 50 ml of ice water and 0.3 g of γ-picoline and then added dropwise 15 g of n-butyryl chloride at ambient temperature under agitation over about 2 hours. The resultant reaction mixture was agitated for further 30 minutes and then the toluene layer was separated, washed with water, dried and admixed with 0.8 g of 4-N,N-dimethylaminopyridine. The admixture was heated with agitation at a temperature of 80°-90° C. for 3 hours. The toluene was then distilled off from the reaction solution under reduced pressure and the residue was chromatographed on a column of silica gel developed with benzene to give 19.5 g (55.9%) of the object compound (Compound No. 15).
Quantity
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reactant
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31 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KA Cirigottis, E Ritchie, WC Taylor - Australian Journal of …, 1974 - CSIRO Publishing
As a result of a large number of experiments on the Hurtley reaction the following tentative conclusions are drawn: (a) the best and most convenient solvent is ethanol; (b) the reaction …
Number of citations: 54 www.publish.csiro.au
DD Ridley, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1970 - CSIRO Publishing
Attempts to separate the major constituents of the phenolic fraction of the ether extract of the wood of Grevillea striata R.Br. were unsuccessful, but by chemical degradation and …
Number of citations: 36 www.publish.csiro.au

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